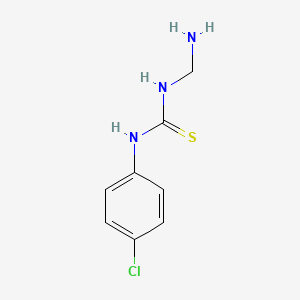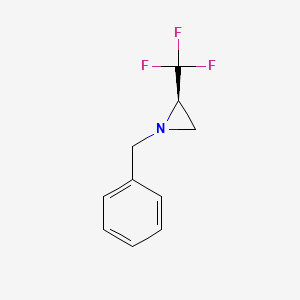
(R)-1-Benzyl-2-(trifluoromethyl)aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Benzyl-2-(trifluoromethyl)aziridine is a chiral aziridine compound characterized by the presence of a trifluoromethyl group and a benzyl group attached to the aziridine ring. Aziridines are three-membered nitrogen-containing heterocycles that are structurally similar to epoxides but with a nitrogen atom replacing the oxygen atom. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Benzyl-2-(trifluoromethyl)aziridine can be achieved through several methods. One common approach involves the reaction of optically pure (S)-3,3,3-trifluoropropene oxide with benzylamine. This reaction proceeds with high yield and enantiomeric excess, resulting in the formation of the desired aziridine compound . Another method involves the use of trifluoromethyl diazomethane as a reagent for aziridination through the aza-Darzens reaction .
Industrial Production Methods
Industrial production of ®-1-Benzyl-2-(trifluoromethyl)aziridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-Benzyl-2-(trifluoromethyl)aziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of 1,2-disubstituted chiral building blocks.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often facilitated by transition metal catalysts.
Substitution Reactions: Substitution reactions involving the trifluoromethyl group can be carried out using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, nucleophiles, and oxidizing or reducing agents. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require specific temperatures and pressures to achieve optimal results.
Major Products Formed
The major products formed from these reactions include various chiral intermediates and derivatives that can be further utilized in the synthesis of complex molecules and pharmaceuticals.
Applications De Recherche Scientifique
®-1-Benzyl-2-(trifluoromethyl)aziridine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of ®-1-Benzyl-2-(trifluoromethyl)aziridine involves the activation of the aziridine ring by electron-withdrawing substituents, such as the trifluoromethyl group. This activation facilitates nucleophilic ring opening reactions, leading to the formation of reactive intermediates that can interact with molecular targets . The compound’s unique structure allows it to engage in specific interactions with enzymes and proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-2-(trifluoromethyl)aziridine: Similar in structure but lacks the chiral center.
Trifluoromethylated Azetidines: Four-membered ring analogs with similar chemical properties.
Trifluoromethylated Epoxides: Oxygen-containing analogs with different reactivity profiles.
Uniqueness
®-1-Benzyl-2-(trifluoromethyl)aziridine is unique due to its chiral nature and the presence of both a trifluoromethyl group and a benzyl group. These features confer distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H10F3N |
|---|---|
Poids moléculaire |
201.19 g/mol |
Nom IUPAC |
(2R)-1-benzyl-2-(trifluoromethyl)aziridine |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9-7-14(9)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-,14?/m1/s1 |
Clé InChI |
FXTYNGNFIMWUGV-UCWRFOARSA-N |
SMILES isomérique |
C1[C@@H](N1CC2=CC=CC=C2)C(F)(F)F |
SMILES canonique |
C1C(N1CC2=CC=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


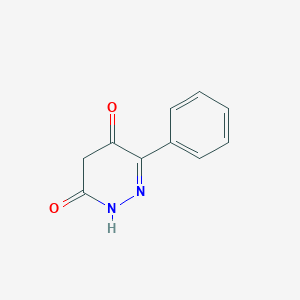
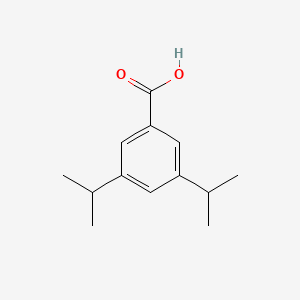
![2-(6-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12835141.png)


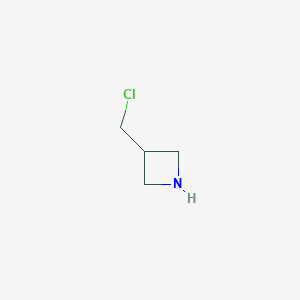

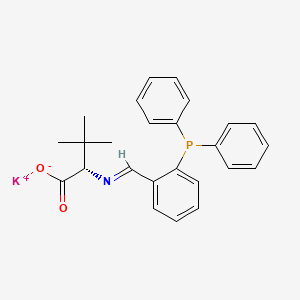
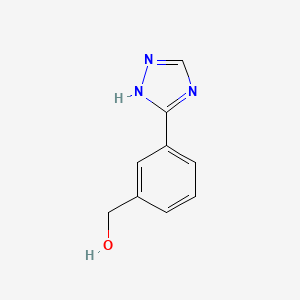
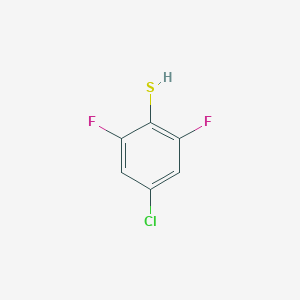
![N-[3-(5-Formyl-2-furyl)phenyl]acetamide](/img/structure/B12835186.png)

